

# Propionyl Bromide: A Technical Guide for Synthetic Applications

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## Compound of Interest

Compound Name: *Propionyl bromide*

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**Propionyl bromide** (CAS No: 598-22-1), also known as propanoyl bromide, is a highly reactive acyl bromide widely utilized in organic synthesis as a propionylating agent. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries for the introduction of a propionyl group ( $\text{CH}_3\text{CH}_2\text{CO}-$ ) into various molecular scaffolds. This document provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for a common synthetic application, and a visual representation of a key reaction mechanism.

## Core Properties of Propionyl Bromide

**Propionyl bromide** is a colorless to pale yellow, fuming liquid with a pungent odor.<sup>[1][2]</sup> Due to its high reactivity, particularly with water and other nucleophiles, it must be handled with appropriate safety precautions in a well-ventilated fume hood.<sup>[1][3]</sup>

## Quantitative Data Summary

The physical and chemical properties of **propionyl bromide** are summarized in the table below for easy reference and comparison.

Property	Value	References
Chemical Formula	C <sub>3</sub> H <sub>5</sub> BrO	[2][4][5][6]
Molecular Weight	136.98 g/mol	[2][4][6]
Density	1.521 g/mL at 25 °C	
Boiling Point	103-105 °C	[4]
Flash Point	52 °C (125.6 °F) - closed cup	
Refractive Index	n <sub>20</sub> /D 1.455	
Solubility	Soluble in ether. Reacts violently with water and alcohol.	[3][4][7]

## Synthetic Applications and Experimental Protocols

**Propionyl bromide** is a key reagent in acylation reactions, including the formation of amides, esters, and ketones.[1][8] Its reactivity makes it a more potent acylating agent than the corresponding propionyl chloride in many instances.[9]

### Experimental Protocol: Acylation of a Primary Amine to Synthesize N-Propionyl Amide

This protocol details a general procedure for the synthesis of an N-substituted propionamide from a primary amine using **propionyl bromide**. This reaction is fundamental in the synthesis of various pharmaceutical compounds.

Materials:

- Primary amine (1.0 equivalent)
- Propionyl bromide** (1.1 equivalents)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

- Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.2 equivalents)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous aprotic solvent.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath.
- **Addition of Propionyl Bromide:** Slowly add **propionyl bromide** (1.1 eq.) dropwise to the stirred reaction mixture. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:**
  - Quench the reaction by slowly adding water or a saturated aqueous  $\text{NaHCO}_3$  solution.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
  - Combine the organic layers and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
  - Dry the combined organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .

- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-propionyl amide. The crude product can be further purified by recrystallization or column chromatography.

## Visualizing the Reaction: Amide Bond Formation

The following diagram illustrates the logical workflow for the acylation of a primary amine with **propionyl bromide**, as described in the experimental protocol.



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Caption: Workflow for the synthesis of N-propionyl amide via acylation of a primary amine.

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